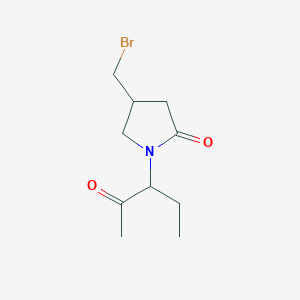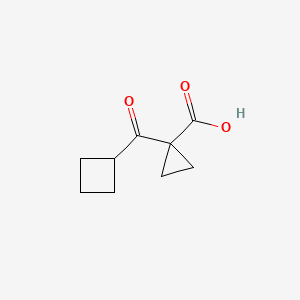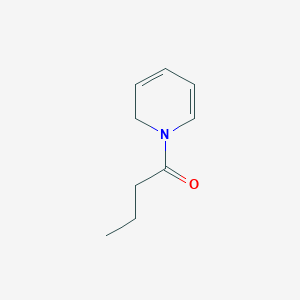
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-oxopentan-3-yl)pyrrolidin-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of catalysts.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
科学的研究の応用
Chemistry
In organic synthesis, 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives could be explored for their biological activity.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
Uniqueness
The bromomethyl group in 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one provides unique reactivity compared to its chloro- and iodo- counterparts. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions.
特性
CAS番号 |
925246-50-0 |
|---|---|
分子式 |
C10H16BrNO2 |
分子量 |
262.14 g/mol |
IUPAC名 |
4-(bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16BrNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3 |
InChIキー |
PIRCGDZWLYVGQN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)N1CC(CC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)

![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)






